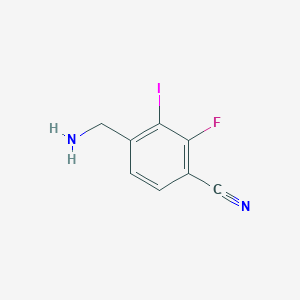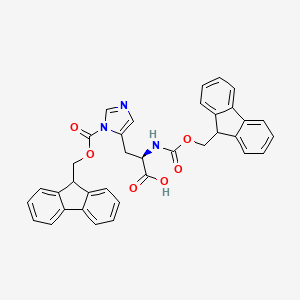
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is a synthetic derivative of the amino acid histidine. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine typically involves the protection of the amino and carboxyl groups of histidine. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is commonly used for this purpose. The process generally includes:
Protection of the amino group: The amino group of histidine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the carboxyl group: The carboxyl group is protected using a suitable reagent like benzyl chloroformate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine can undergo various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using piperidine.
Coupling reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
The major products of these reactions are peptides with specific sequences, where this compound serves as a building block.
Applications De Recherche Scientifique
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is widely used in:
Chemistry: As a protected amino acid in solid-phase peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The deprotection step then removes the Fmoc group, allowing the amino group to participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-lysine: Used for introducing lysine residues in peptides.
Uniqueness
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is unique due to its specific protective groups and the presence of the histidine side chain, which can participate in various interactions and reactions, making it valuable in the synthesis of complex peptides.
Propriétés
Formule moléculaire |
C36H29N3O6 |
|---|---|
Poids moléculaire |
599.6 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-37-21-39(22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1 |
Clé InChI |
VJBXUGYYLYMVLF-MGBGTMOVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



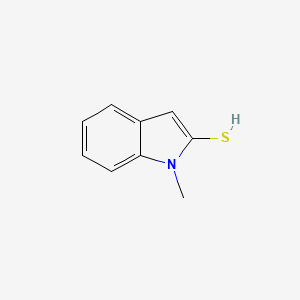


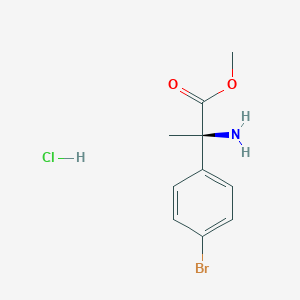
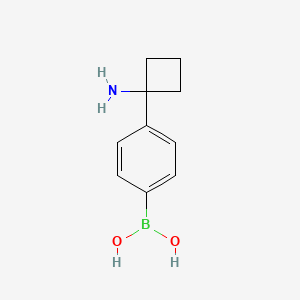
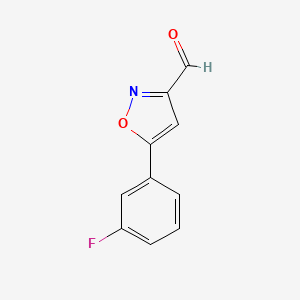
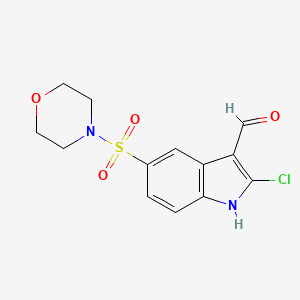
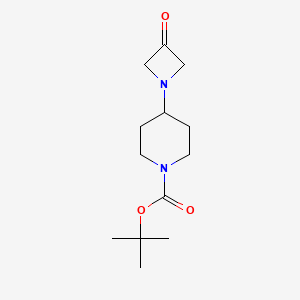
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
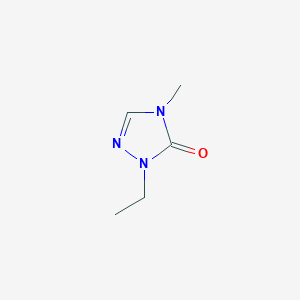
![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
